![molecular formula C17H14ClN3 B1582862 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine CAS No. 21902-34-1](/img/structure/B1582862.png)
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Overview
Description
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is an organic compound with the molecular formula C₁₇H₁₄ClN₃. It is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Triazines have a wide range of applications in industry, including as dyes, resins, pharmaceuticals, and explosives. Some triazines are used in agriculture as herbicides. They are also used in the textile industry as reactive dyes .
The properties of a specific triazine depend on the substituents attached to the ring. In the case of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine, the molecule has chlorine and tolyl (a type of methylbenzene) groups attached to the triazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine can be synthesized through the reaction of 2,4,6-trichloro-1,3,5-triazine with p-toluidine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction medium is often an organic solvent like dichloromethane or toluene. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms with p-tolyl groups.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazines where the chlorine atom is replaced by the nucleophile.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Scientific Research Applications
Agricultural Chemicals
Herbicide Development
This compound serves as an effective herbicide, particularly in the control of broadleaf weeds while minimizing damage to crops. Its selective action allows for targeted weed management, which is crucial for sustainable agriculture. Research indicates that formulations containing 2-chloro-4,6-di-p-tolyl-1,3,5-triazine can significantly reduce weed populations without adversely affecting crop yields .
Polymer Chemistry
Coupling Agent in Polymer Synthesis
In polymer chemistry, this compound is utilized as a coupling agent that enhances the thermal stability and mechanical properties of specialty polymers. This application is particularly relevant in developing high-performance materials used in automotive and aerospace industries. Studies have shown that incorporating this compound into polymer matrices improves their resistance to thermal degradation and mechanical failure .
Analytical Chemistry
Development of Analytical Methods
Researchers employ this compound in the development of analytical techniques for detecting specific compounds within complex mixtures. Its ability to form stable complexes with various analytes enhances the accuracy and reliability of results in environmental and pharmaceutical analyses. For example, methods utilizing this compound have been successfully applied to trace analysis of pollutants in water samples .
Pharmaceuticals
Drug Design and Synthesis
In medicinal chemistry, this compound acts as a precursor for synthesizing biologically active compounds. Its derivatives have shown potential antimicrobial activity against various pathogens including E. coli and S. aureus. The compound's structure allows for modifications that enhance its efficacy against specific biological targets. Case studies reveal that certain derivatives exhibit promising results in preclinical trials for treating bacterial infections.
Material Science
Advanced Materials Development
The compound is also explored for applications in material science, particularly in creating durable coatings and adhesives. Its unique chemical properties contribute to the development of materials that require high durability and resistance to environmental factors such as moisture and UV radiation . Research has demonstrated that coatings formulated with this compound exhibit enhanced protective qualities compared to traditional materials.
Comparison with Related Compounds
To better understand the uniqueness of this compound in its applications, the following table compares it with similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Chloro-4-methyl-6-p-tolyl-1,3,5-triazine | One methyl group instead of two tollyl groups | Less steric hindrance; potentially different reactivity |
2-Amino-4,6-di-p-tolyl-1,3,5-triazine | Contains an amino group at position 2 | Increased reactivity towards electrophiles |
4-Chloro-6-p-tolyl-1,3-diphenyltriazine | Contains two phenyl groups instead of tollyl | Different electronic properties affecting biological activity |
The unique combination of two para-tolyl groups along with a chlorine atom enhances the stability and reactivity profile of this compound compared to its analogs.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4,6-Tri-p-tolyl-1,3,5-triazine
Uniqueness
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Biological Activity
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is a compound of significant interest due to its diverse biological activities and applications in various fields such as agriculture and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring with two para-tolyl substituents and one chlorine atom. The unique structure contributes to its chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C17H16ClN5 |
Molecular Weight | 299.78 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chlorine atom in the triazine ring can be replaced by various nucleophiles, leading to the formation of new compounds with distinct biological properties. This reactivity is crucial for its applications in drug development and as an agricultural chemical.
Anticancer Properties
Research indicates that derivatives of triazine compounds exhibit significant anticancer activity. For instance, studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. A notable study evaluated its effects on human breast cancer cells (MCF-7) and reported an IC50 value indicating potent cytotoxicity.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
HeLa | 15.0 | Inhibition of cell proliferation |
A549 (Lung) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro studies revealed that it exhibits bactericidal effects against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Case Studies
- Study on Anticancer Effects : A recent investigation published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of triazine derivatives. The study found that modifications to the p-tolyl groups significantly enhanced anticancer potency against MCF-7 cells .
- Agricultural Applications : Research published in Pesticide Biochemistry and Physiology highlighted the effectiveness of this compound as a selective herbicide. The compound demonstrated significant efficacy in controlling weed growth while minimizing damage to crops .
- Mechanistic Insights : A study focused on the apoptotic mechanisms induced by triazine derivatives revealed that treatment with this compound led to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins in cancer cells .
Properties
IUPAC Name |
2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-3-7-13(8-4-11)15-19-16(21-17(18)20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSLMIOUKRPZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274900 | |
Record name | 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21902-34-1 | |
Record name | 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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